N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)
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Overview
Description
N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE is a complex organic compound characterized by multiple cyano and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. These functional groups can participate in various biochemical reactions, leading to the modulation of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and nitrobenzamide derivatives. Examples are:
- N-(4-CYANO-3-NITROPHENYL)-4-NITROBENZAMIDE
- N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-3-NITROBENZAMIDE .
Uniqueness
N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE is unique due to its specific arrangement of cyano and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H18N6O6 |
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Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[2-cyano-4-[[3-cyano-4-[(4-nitrobenzoyl)amino]phenyl]methyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C29H18N6O6/c30-16-22-14-18(1-11-26(22)32-28(36)20-3-7-24(8-4-20)34(38)39)13-19-2-12-27(23(15-19)17-31)33-29(37)21-5-9-25(10-6-21)35(40)41/h1-12,14-15H,13H2,(H,32,36)(H,33,37) |
InChI Key |
LXKXXVJPMYCUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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